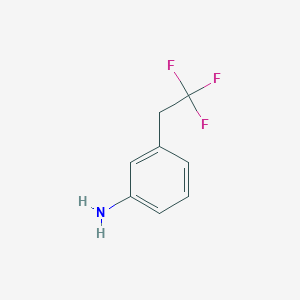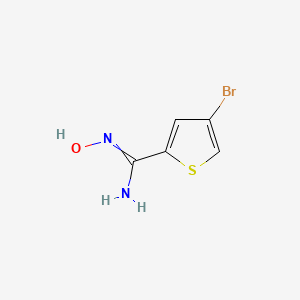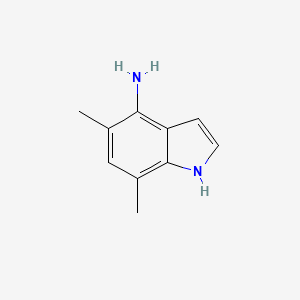
3-(3-Bromophenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
“3-(3-Bromophenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C15H20BrNO4S. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a bromophenylsulfonyl group and a tert-butyl ester group.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
One-Step Continuous Flow Synthesis : A study by Herath and Cosford (2010) introduced a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative approach efficiently hydrolyzes t-butyl esters in situ, proving useful for synthesizing pyrrole-3-carboxamides, including CB1 inverse agonists (Herath & Cosford, 2010).
Synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones : Zareef, Iqbal, and Arfan (2008) developed a novel cyclization method for converting 4-(substituted-phenylsulfonamido)butanoic acids into 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, with significant improvements in reaction time and yields (Zareef, Iqbal, & Arfan, 2008).
Pharmaceutical and Biological Applications
Antimicrobial Activity : The aforementioned study by Zareef et al. (2008) also screened the synthesized compounds for their antimicrobial activity. They reported minimum inhibitory concentration (MIC) values ranging from 0.09 to 1.0 mg, indicating potential applications in developing antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Synthesis of Chiral Homopropargyl Sulfonamides : A study by Shu et al. (2014) focused on the gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides, leading to the synthesis of chiral pyrrolidin-3-ones. This method provided a reliable access to these compounds with high enantiomeric excess, indicating potential applications in asymmetric synthesis and drug development (Shu, Li, Yu, Jiang, & Ye, 2014).
Propiedades
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-7-13(10-17)22(19,20)12-6-4-5-11(16)9-12/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHDRSYOWYSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698765 | |
| Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-62-4 | |
| Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)






![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

